molecular formula C14H23IO2 B2986456 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran CAS No. 106853-43-4

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B2986456
CAS No.: 106853-43-4
M. Wt: 350.24
InChI Key: GHJVCXXIEDQZOW-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

  • 2-((9-Bromonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
  • 2-((9-Chloronon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
  • 2-((9-Fluoronon-2-yn-1-yl)oxy)tetrahydro-2H-pyran

These compounds share similar structures but differ in the halogen atom attached to the non-2-yne group . The uniqueness of this compound lies in its specific iodine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-(9-iodonon-2-ynoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-4,6-7,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJVCXXIEDQZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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